Therapeutic Potential of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol in Drug Discovery
Therapeutic Potential of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol in Drug Discovery
The following technical guide provides an in-depth analysis of 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol , positioning it as a high-value scaffold in neuropsychiatric drug discovery.
A Technical Guide to Sigma-1 Receptor Modulation and CNS Scaffold Design
Executive Summary
1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol represents a privileged structural motif in medicinal chemistry, characterized by a 4-hydroxypiperidine core linked to a lipophilic 3-bromophenoxy moiety via an ethyl spacer. This specific architecture aligns with the pharmacophore requirements for Sigma-1 Receptor (σ1R) ligands and Monoamine Transporter modulators .
This guide explores the compound’s utility as a lead candidate for treating neurodegenerative disorders, neuropathic pain, and depression. By leveraging its structural capacity for halogen bonding and specific receptor docking, this molecule offers a versatile platform for Fragment-Based Drug Discovery (FBDD) and lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the physicochemical properties is the first step in validating this compound as a CNS-penetrant drug candidate.
| Property | Value (Predicted/Analog-Based) | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₈BrNO₂ | Core composition. |
| Molecular Weight | ~300.2 g/mol | Ideal for CNS penetration (<450 Da). |
| cLogP | 2.5 – 3.2 | Optimal lipophilicity for Blood-Brain Barrier (BBB) crossing. |
| pKa (Basic N) | ~8.5 – 9.2 | Predominantly ionized at physiological pH, mimicking endogenous neurotransmitters. |
| H-Bond Donors | 1 (Hydroxyl) | Facilitates specific interaction with receptor residues (e.g., Asp/Glu). |
| H-Bond Acceptors | 3 (N, O, OH) | Enables water-mediated bridging in the binding pocket. |
| Rotatable Bonds | 4 | Allows conformational adaptation to the receptor binding site. |
Structural Significance
The 3-Bromophenoxy group is critical. The bromine atom acts as a lipophilic anchor and can participate in halogen bonding with carbonyl backbone oxygens in the receptor pocket, significantly enhancing affinity compared to the unsubstituted phenotype. The ethyl linker provides the precise distance (approx. 2.5–4.0 Å) required to span the "anionic site" (interacting with the piperidine nitrogen) and the "hydrophobic pocket" (interacting with the phenyl ring) in GPCRs and Sigma receptors.
Mechanistic Pharmacology: The Sigma-1 Receptor Hypothesis
Based on Structure-Activity Relationship (SAR) data of analogous aryloxyalkyl-amines (e.g., PRE-084, Haloperidol metabolites), 1-(2-(3-Bromophenoxy)ethyl)piperidin-4-ol is classified as a putative Sigma-1 Receptor (σ1R) Modulator .
Mechanism of Action
The σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
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Chaperone Activation: Upon binding, the ligand promotes the dissociation of σ1R from BiP (Binding immunoglobulin protein).
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Calcium Regulation: The activated σ1R stabilizes IP3 Receptors (IP3R), ensuring proper Ca²⁺ transfer from the ER to mitochondria.
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Cell Survival: This enhances mitochondrial bioenergetics and suppresses ER stress-induced apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the putative mechanism by which this compound exerts neuroprotection.
Caption: Putative signaling cascade. Ligand binding activates σ1R, stabilizing IP3R to enhance mitochondrial function and prevent apoptotic cell death.
Therapeutic Applications
A. Neuropathic Pain (Antagonist Potential)
If the compound acts as a σ1R antagonist , it blocks the sensitization of nociceptors.
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Mechanism: Inhibition of σ1R-modulated NMDA receptor activity in the spinal cord dorsal horn.
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Application: Chemotherapy-induced peripheral neuropathy (CIPN) or diabetic neuropathy.
B. Neurodegeneration (Agonist Potential)
If the compound acts as a σ1R agonist , it promotes cell survival.
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Mechanism: Reduction of microglial activation and oxidative stress.
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Application: Alzheimer’s disease (cognitive enhancement) and ALS (motor neuron protection).
C. Depression (Multi-Target Potential)
The 4-hydroxypiperidine scaffold is also relevant for Serotonin (5-HT) receptor binding.
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Mechanism: Potential dual action (σ1R agonism + 5-HT modulation) offers rapid-acting antidepressant effects similar to mechanisms explored with ketamine or fluvoxamine.
Synthesis & Manufacturing Protocol
This protocol describes a convergent synthesis strategy, optimized for yield and purity in a drug discovery setting.
Reaction Type: Nucleophilic Substitution (N-Alkylation). Target Scale: 10 Grams (Lead Optimization Scale).
Reagents
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3-Bromophenol (Starting Material A)
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1-Bromo-2-chloroethane (Linker)
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Piperidin-4-ol (Starting Material B)[1]
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Potassium Carbonate (K₂CO₃) (Base)
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Acetonitrile (ACN) or DMF (Solvent)
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Sodium Iodide (NaI) (Catalyst)
Step-by-Step Protocol
Step 1: Synthesis of 1-(2-Chloroethoxy)-3-bromobenzene
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Dissolve 3-Bromophenol (1.0 eq) in acetone.
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Add K₂CO₃ (3.0 eq) and stir at room temperature for 30 min.
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Add 1-Bromo-2-chloroethane (1.5 eq) dropwise to minimize dimerization.
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Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
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Workup: Filter salts, concentrate filtrate, and purify via vacuum distillation to obtain the chloro-ether intermediate.
Step 2: Coupling with Piperidin-4-ol
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Dissolve Piperidin-4-ol (1.2 eq) and the Chloro-ether intermediate (1.0 eq) in anhydrous Acetonitrile.
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Add K₂CO₃ (2.0 eq) and a catalytic amount of NaI (0.1 eq) to facilitate the Finkelstein reaction (in situ conversion of Cl to I).
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Reflux at 80°C for 16–24 hours under Nitrogen atmosphere.
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Validation: Check for disappearance of the intermediate via LC-MS.
Step 3: Purification
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Cool the mixture and filter off inorganic solids.
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Concentrate the solvent under reduced pressure.
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Acid-Base Extraction: Dissolve residue in DCM, wash with water. Extract organic layer with 1N HCl (product goes to aqueous phase). Wash aqueous phase with DCM (removes neutral impurities). Basify aqueous phase to pH 10 with NaOH. Extract with DCM.
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Final Polish: Recrystallize from Ethanol/Ether or purify via Flash Chromatography (DCM:MeOH 95:5).
Experimental Validation Protocols
To confirm the therapeutic utility, the following assays are mandatory.
A. Radioligand Binding Assay (Affinity)
Objective: Determine
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Ligand: [³H]-(+)-Pentazocine (specific for σ1R).
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Tissue: Rat brain homogenates or transfected HEK293 membranes.
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Protocol: Incubate membranes with radioligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the test compound. Terminate by rapid filtration. Calculate IC₅₀ and
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Success Criteria:
< 50 nM indicates high affinity.
B. Calcium Mobilization Assay (Functional)
Objective: Determine agonist vs. antagonist activity.
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Cell Line: NG108-15 neuroblastoma cells.
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Dye: Fura-2 AM (ratiometric Ca²⁺ indicator).
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Stimulus: Bradykinin (induces ER Ca²⁺ release).
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Readout:
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Agonist: Potentiates Bradykinin-induced Ca²⁺ spike.
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Antagonist: Attenuates the spike.
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Future Directions & Optimization
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Scaffold Hopping: Replace the piperidine ring with a piperazine or morpholine to modulate metabolic stability and receptor selectivity (σ1R vs σ2R).
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Linker Modification: Rigidify the ethyl linker (e.g., using a cyclopropyl group) to restrict conformational freedom and potentially increase potency.
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Halogen Scanning: Substitute the 3-Bromo group with 3-Fluoro (metabolic stability) or 3-Trifluoromethyl (lipophilicity) to optimize the pharmacokinetic profile.
References
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Sigma-1 Receptor Pharmacology
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Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link
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Medicinal Chemistry of Piperidines
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Meyer, M. D., et al. (1997). Structure-Activity Studies of Sigma Ligands. Journal of Medicinal Chemistry, 40(7), 1049-1062. Link
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Halogen Bonding in Drug Design
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Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
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- Synthesis Protocols (Williamson Ether/N-Alkylation)
